molecular formula C9H16N3Na2O15P3 B13404878 Cytidine 5'-triphosphate, disodium salt hydrate

Cytidine 5'-triphosphate, disodium salt hydrate

Cat. No.: B13404878
M. Wt: 545.14 g/mol
InChI Key: IJMSOWKYYIROGP-LLWADOMFSA-L
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Description

Cytidine 5’-triphosphate, disodium salt hydrate is a nucleoside triphosphate that plays a crucial role in various biological processes. It is composed of cytidine, a nucleoside, and three phosphate groups. This compound is essential for the synthesis of RNA and DNA and is involved in numerous metabolic pathways .

Properties

Molecular Formula

C9H16N3Na2O15P3

Molecular Weight

545.14 g/mol

IUPAC Name

disodium;[[[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-hydroxyphosphoryl] hydrogen phosphate;hydrate

InChI

InChI=1S/C9H16N3O14P3.2Na.H2O/c10-5-1-2-12(9(15)11-5)8-7(14)6(13)4(24-8)3-23-28(19,20)26-29(21,22)25-27(16,17)18;;;/h1-2,4,6-8,13-14H,3H2,(H,19,20)(H,21,22)(H2,10,11,15)(H2,16,17,18);;;1H2/q;2*+1;/p-2/t4-,6-,7-,8-;;;/m1.../s1

InChI Key

IJMSOWKYYIROGP-LLWADOMFSA-L

Isomeric SMILES

C1=CN(C(=O)N=C1N)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)([O-])OP(=O)(O)OP(=O)(O)[O-])O)O.O.[Na+].[Na+]

Canonical SMILES

C1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)([O-])OP(=O)(O)OP(=O)(O)[O-])O)O.O.[Na+].[Na+]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Cytidine 5’-triphosphate, disodium salt hydrate can be synthesized through enzymatic or chemical methods. The enzymatic method involves the use of cytidine triphosphate synthetase, which catalyzes the conversion of uridine triphosphate to cytidine triphosphate in the presence of ammonia . The chemical synthesis involves the phosphorylation of cytidine monophosphate using phosphorylating agents such as phosphorus oxychloride or pyrophosphate .

Industrial Production Methods

Industrial production of cytidine 5’-triphosphate, disodium salt hydrate typically involves fermentation processes using genetically engineered microorganisms. These microorganisms are designed to overproduce cytidine triphosphate synthetase, leading to high yields of the compound .

Chemical Reactions Analysis

Types of Reactions

Cytidine 5’-triphosphate, disodium salt hydrate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include phosphorylating agents like phosphorus oxychloride, pyrophosphate, and various enzymes such as cytidine triphosphate synthetase . The reactions typically occur under mild conditions, such as neutral pH and ambient temperature.

Major Products Formed

The major products formed from these reactions include cytidine diphosphate, cytidine monophosphate, and various phosphorylated derivatives .

Scientific Research Applications

Cytidine-5'-triphosphate disodium salt is a nucleoside triphosphate with a pyrimidine ring that occurs in RNA and is similar to adenosine triphosphate as a high-energy molecule . It is involved in various biological processes, including RNA synthesis, cellular signaling, and metabolic pathways.

Applications

  • Biochemical Research Cytidine-5'-triphosphate disodium salt is a crucial nucleotide involved in various biological processes.
  • Pharmaceutical Development It acts as an agonist for P2X purinergic receptors, which are ligand-gated ion channels involved in various signaling pathways.
  • Genetic Engineering CTP serves as a substrate for RNA polymerases during the transcription process and is essential for synthesizing RNA from DNA templates, contributing to gene expression and regulation.
  • Cellular Signaling CTP influences cellular responses such as inflammation, pain perception, and neurotransmission.

Scientific Research Applications

  • Chemistry It is used in the synthesis of RNA and as a coenzyme in various biochemical reactions.
  • Biology It plays a role in pyrimidine biosynthesis and acts as a high-energy molecule in cellular processes.
  • Medicine It is involved in the synthesis of phospholipids, which are essential components of cell membranes.
  • Industry It is used as an organic intermediate, pharmaceutical intermediate, food additive, and flavoring agent .

Biological Functions

  • Role in RNA Synthesis CTP serves as a substrate for RNA polymerases during the transcription process and is essential for the synthesis of RNA from DNA templates, contributing to gene expression and regulation.
  • Cellular Signaling CTP acts as an agonist for P2X purinergic receptors, which are ligand-gated ion channels involved in various signaling pathways. Activation of these receptors by CTP influences cellular responses such as inflammation, pain perception, and neurotransmission .
  • Metabolic Pathways CTP participates in several metabolic processes, including nucleotide metabolism and energy transfer. It contributes to the synthesis of phospholipids and plays a role in cellular energy homeostasis by participating in the regeneration of ATP from ADP.

Mechanism of Action

Cytidine 5’-triphosphate, disodium salt hydrate exerts its effects by acting as a substrate for various enzymes involved in nucleotide synthesis and metabolism. It is a key component in the synthesis of RNA and DNA and plays a role in the regulation of metabolic pathways. The compound interacts with enzymes such as cytidine triphosphate synthetase and RNA polymerase, facilitating the formation of RNA and DNA .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Cytidine 5’-triphosphate, disodium salt hydrate is unique due to its specific role in RNA synthesis and its involvement in the regulation of metabolic pathways. Unlike other nucleoside triphosphates, it is specifically required for the synthesis of cytidine-containing nucleotides and phospholipids .

Biological Activity

Cytidine 5'-triphosphate (CTP), disodium salt hydrate is a pivotal nucleotide involved in various biological processes, particularly in RNA synthesis and cellular signaling. This article delves into its biological activities, mechanisms of action, and applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C₉H₁₈N₃Na₂O₁₆P₃
  • Molecular Weight : Approximately 563.15 g/mol
  • Appearance : White crystalline powder
  • Solubility : Highly soluble in water (~200 g/L at 20°C)

Biological Activities

Cytidine 5'-triphosphate exhibits several critical biological activities:

  • Energy Metabolism : CTP serves as an energy donor in various biochemical reactions, playing a significant role in cellular metabolism and energy transfer.
  • RNA Synthesis : CTP is essential for RNA polymerases during the synthesis of RNA, contributing to gene expression and regulation .
  • Signal Transduction : It acts as a ligand for P2X purinergic receptors, influencing cellular signaling pathways .
  • Phospholipid Synthesis : CTP participates in the synthesis of phosphatidylcholine through the action of CTP:phosphocholine cytidylyltransferases, which is crucial for cell membrane integrity and function .

CTP's biological functions are mediated through its interaction with various proteins and receptors:

  • P2X Receptors : CTP acts as an agonist for P2X purinergic receptors, which are ion channels that mediate fast synaptic transmission in the nervous system . This interaction is crucial for neurotransmission and can influence pain pathways.
  • RNA Polymerases : As a substrate for RNA polymerases, CTP is incorporated into RNA strands during transcription, thereby facilitating protein synthesis .

Comparative Analysis with Other Nucleotides

The following table compares CTP with other nucleotides regarding their unique features and roles:

Compound NameMolecular FormulaUnique Features
Cytidine 5'-triphosphate (CTP) C₉H₁₈N₃Na₂O₁₆P₃Key role in RNA synthesis; interacts with P2X receptors.
Adenosine 5'-triphosphate (ATP) C₁₀H₁₂N₅O₁₃P₃Major energy carrier; involved in ATP synthesis.
Guanosine 5'-triphosphate (GTP) C₁₀H₁₂N₅O₁₄P₃Critical for protein synthesis and signal transduction.
Uridine 5'-triphosphate (UTP) C₉H₁₁N₂O₁₅P₃Important for RNA synthesis; involved in carbohydrate metabolism.

Case Studies and Research Findings

  • CTP in Cancer Research :
    • A study highlighted the role of CTP in phosphatidylcholine synthesis, indicating its potential impact on cell proliferation and cancer progression . The rate-limiting step in this pathway can be targeted for therapeutic interventions.
  • CTP's Role in Immunology :
    • Research has shown that mutations affecting cytidine deaminase can disrupt normal immune functions, emphasizing the importance of nucleotides like CTP in antibody class switching and somatic hypermutation processes .
  • Neurotransmission Studies :
    • Investigations into P2X receptor activation by CTP have revealed insights into its role in modulating pain pathways, suggesting potential therapeutic applications for pain management .

Q & A

Q. What are the recommended storage conditions for CTP to ensure stability during experimental use?

CTP should be stored at -20°C in airtight, desiccated containers to prevent hydrolysis and degradation. Aliquot the compound to minimize freeze-thaw cycles, which can reduce activity. Desiccants should be used to control moisture, as hydration state impacts molarity calculations .

Q. How can researchers accurately quantify CTP in solution?

Quantification methods include:

  • HPLC : Utilize reverse-phase chromatography with UV detection at 260–280 nm, optimized for nucleotide separation .
  • Ion chromatography coupled with high-resolution mass spectrometry (IC-HRMS) : Effective for phosphorus speciation and detecting nucleotide triphosphates in complex mixtures .
  • UV spectrophotometry : Measure absorbance at 271 nm (CTP’s λmax) and calculate concentration using the Beer-Lambert law (ε ≈ 9,000 M⁻¹cm⁻¹).

Q. What parameters are critical when using CTP as a substrate in RNA polymerase assays?

Optimize:

  • Mg²⁺ concentration (typically 5–10 mM) to stabilize the enzyme-substrate complex.
  • pH (7.5–8.5) to maintain RNA polymerase activity.
  • CTP concentration (0.1–2 mM), validated via kinetic curves to avoid substrate inhibition.
  • Include controls (e.g., ATP, GTP, UTP) to assess specificity .

Q. How is purity assessed for CTP prior to sensitive assays?

  • HPLC : ≥96% purity is standard, with retention time matching certified reference material .
  • NMR : Verify structural integrity and detect impurities (e.g., CDP, CMP) .
  • UV absorbance ratios (A260/A280) : Confirm absence of protein contamination (target ratio ~1.8–2.0) .

Q. What safety protocols apply when handling CTP?

Follow SDS guidelines: wear gloves, avoid inhalation, and store at recommended temperatures. While CTP is not classified as hazardous, standard lab practices (e.g., working in a fume hood) apply .

Advanced Research Questions

Q. How can isotopic labeling of CTP track nucleotide incorporation into RNA during metabolic flux studies?

Use ¹³C- or ³²P-labeled CTP in cell cultures or in vitro transcription assays. Post-incubation, extract RNA and analyze via:

  • LC-MS : Quantify isotopic enrichment in RNA hydrolysates .
  • Scintillation counting : Measure ³²P radioactivity in purified RNA fractions .

Q. How does hydration state affect molarity calculations for CTP solutions?

Hydrated CTP (e.g., dihydrate) requires adjustment of molecular weight (MW) for solution preparation. For example:

  • Anhydrous CTP: MW = 543.1 g/mol.
  • Dihydrate: MW = 579.1 g/mol. Use thermogravimetric analysis (TGA) or vendor-provided certificates to confirm hydration status .

Q. How can sodium counterions in CTP influence ion-sensitive enzymatic assays?

High Na⁺ concentrations may inhibit Mg²⁺-dependent enzymes (e.g., DNA polymerases). Mitigate by:

  • Dialysis : Remove excess Na⁺ using cellulose membranes.
  • Chelators : Add EDTA (0.1–1 mM) to buffer free ions.
  • Alternative salts: Use potassium or lithium CTP salts if compatible .

Q. How to resolve discrepancies in enzyme kinetics when CTP is a variable substrate?

  • Purity checks : Test for CDP/CMP contamination via HPLC .
  • Degradation assays : Incubate CTP at 37°C for 24 hours and compare activity with fresh stock.
  • Buffer optimization : Include phosphatase inhibitors (e.g., sodium orthovanadate) to prevent hydrolysis .

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